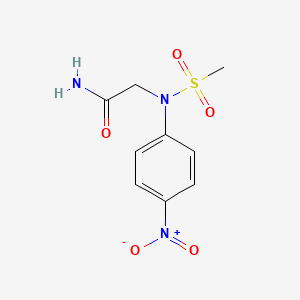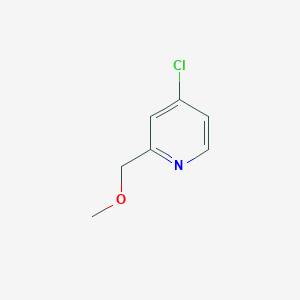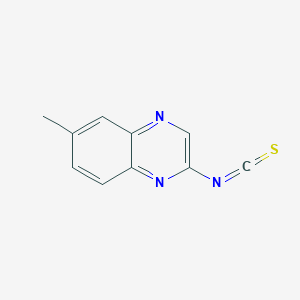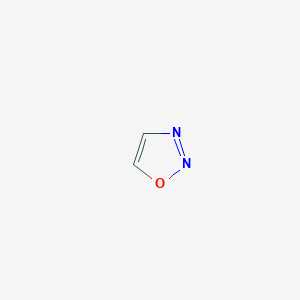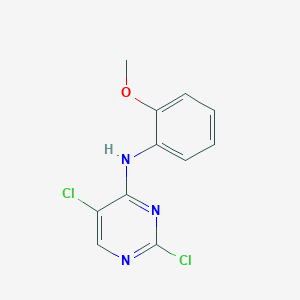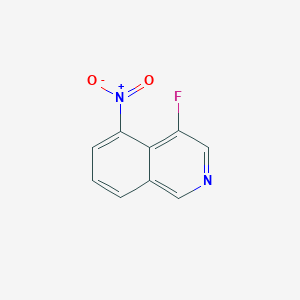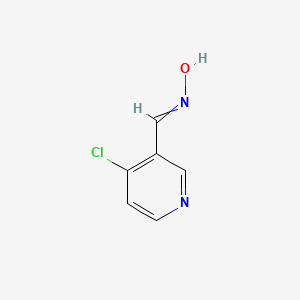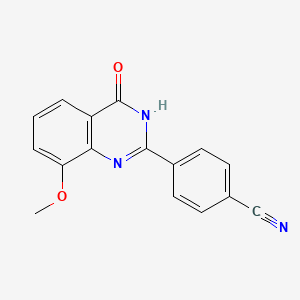
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with hydroxy and methoxy substituents, making it a potential candidate for various pharmacological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzonitrile with 8-methoxy-2-quinazolinone under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinazoline-4,8-dione derivatives.
Reduction: 4-(4-Amino-8-methoxy-2-quinazolinyl)benzonitrile.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: Known for their diverse biological activities and used in drug research.
Quinolinyl-pyrazoles: Studied for their pharmacological properties.
4-Methoxybenzonitrile: Used as an intermediate in organic synthesis.
Uniqueness
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and nitrile groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C16H11N3O2 |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
4-(8-methoxy-4-oxo-3H-quinazolin-2-yl)benzonitrile |
InChI |
InChI=1S/C16H11N3O2/c1-21-13-4-2-3-12-14(13)18-15(19-16(12)20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20) |
InChI-Schlüssel |
NRHBAZUXKYNQEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


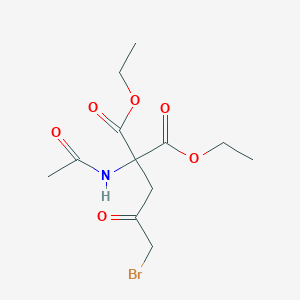

![6-[4-(2-Oxopropoxy)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B8650147.png)
